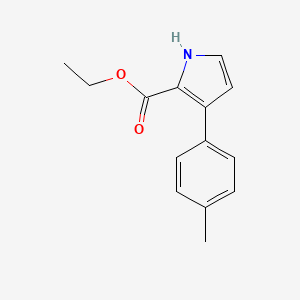

Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC15734349

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO2 |

|---|---|

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | ethyl 3-(4-methylphenyl)-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C14H15NO2/c1-3-17-14(16)13-12(8-9-15-13)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3 |

| Standard InChI Key | OPSPNAJAEYWQHG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=CN1)C2=CC=C(C=C2)C |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrole ring () with two key substituents:

-

An ethyl ester group (–COOCHCH) at the 2-position.

This substitution pattern distinguishes it from simpler pyrrole derivatives, such as ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (PubChem CID: 4615304), which lacks aromatic substituents .

Spectroscopic and Computational Data

-

logP: Estimated at ~3.97 based on analogs like ethyl 1-ethyl-3,5-dimethyl-4-[(4-methylphenyl)carbamoyl]-1H-pyrrole-2-carboxylate (logP = 3.97) , suggesting moderate lipophilicity.

Table 1: Comparative Molecular Properties of Selected Pyrrole Derivatives

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis typically involves condensation reactions between aldehydes/ketones and pyrrole precursors. For example:

-

Chlorination: Ethyl 5-methyl-1H-pyrrole-2-carboxylate reacts with sulfuryl dichloride () in carbon tetrachloride at 0°C to yield chlorinated analogs .

-

Esterification: Carboxylic acid derivatives are esterified using ethanol under acidic conditions, a common step in pyrrole chemistry.

Optimized Reaction Conditions

-

Catalysts: None required for simple esterification, though Lewis acids may enhance yields in complex substitutions.

Physicochemical and Pharmacological Profile

Solubility and Stability

-

logSw: Approximately -4.26 for analogs , indicating low aqueous solubility.

-

Polar Surface Area: ~44.81 Ų , suggesting moderate permeability.

Comparative Analysis with Structural Analogs

Substituent Effects on Properties

-

Aromatic vs. Aliphatic Groups: The 4-methylphenyl group enhances π-π stacking interactions compared to aliphatic substituents (e.g., methyl in PubChem CID: 4615304) .

-

Chlorination Impact: Dichloro derivatives (e.g., CAS 24691-21-2) exhibit higher reactivity but reduced stability .

Table 2: Impact of Substituents on Pyrrole Reactivity

| Substituent Position | Functional Group | Effect on Reactivity |

|---|---|---|

| 3-position | 4-Methylphenyl | Stabilizes via resonance |

| 4-position | Chlorine | Increases electrophilicity |

| 2-position | Ethyl ester | Enhances solubility in organic solvents |

Future Research Directions

-

Biological Screening: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activities.

-

Materials Science: Exploration of optoelectronic properties due to conjugated π-systems.

-

Synthetic Methodology: Development of catalytic asymmetric routes for enantioselective synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume